Tissue-Specific Mutagenicity: DiMeDBC Induces 30- to 50-Fold Increase in Liver Mutant Frequency Without Affecting Skin, Unlike DBC and N-MeDBC
In a direct comparative study using the MutaMouse transgenic model, DiMeDBC (administered at a single subcutaneous injection) induced a 30- to 50-fold increase in mutant frequency (MF) in the liver 28 days post-exposure, while N-MeDBC showed only a weak effect in liver. Conversely, after topical application, DBC and N-MeDBC produced 3.4- to 7.9-fold increases in MF in skin, whereas DiMeDBC had only a weak effect in skin [1]. This demonstrates that DiMeDBC's mutagenic activity is strictly confined to the liver, a property not shared by its closest structural analogs.
| Evidence Dimension | Tissue-specific mutant frequency fold-increase in MutaMouse |
|---|---|
| Target Compound Data | DiMeDBC: 30- to 50-fold MF increase in liver; weak effect in skin |
| Comparator Or Baseline | DBC: 30- to 50-fold in liver, 3.4- to 7.9-fold in skin; N-MeDBC: weak in liver, 3.4- to 7.9-fold in skin |
| Quantified Difference | DiMeDBC shows >10-fold specificity for liver over skin, while DBC affects both organs and N-MeDBC is skin-specific |
| Conditions | Single s.c. injection or topical application; MF measured by lacZ positive selection 28 days post-exposure in MutaMouse liver and skin |
Why This Matters
For any study requiring a liver-exclusive mutagenesis endpoint, DiMeDBC is the only choice among dibenzocarbazole derivatives; using DBC would confound results with extrahepatic mutations.
- [1] Renault D, et al. Comparative mutagenicity of 7H-dibenzo[c,g]carbazole and two derivatives in MutaMouse liver and skin. Mutat Res. 1998;417(2-3):129-40. PMID: 9733947. View Source
